molecular formula C11H14OS2 B8079069 3-(4-Methylsulfanylphenyl)thiolan-3-ol

3-(4-Methylsulfanylphenyl)thiolan-3-ol

Cat. No.: B8079069
M. Wt: 226.4 g/mol
InChI Key: RVIWHFUYHOXPMN-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)thiolan-3-ol is a thiolane-derived compound featuring a phenyl ring substituted with a methylsulfanyl (-SMe) group at the para position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS2/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIWHFUYHOXPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Methylsulfanylphenyl)thiolan-3-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure consistent quality and yield. The use of advanced equipment and technology is essential to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylsulfanylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to understanding the reactivity and stability of the compound .

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .

Scientific Research Applications

3-(4-Methylsulfanylphenyl)thiolan-3-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in gene expression. Understanding the mechanism of action is crucial for developing new therapeutic applications and improving the efficacy of existing treatments .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3-(4-Methylsulfanylphenyl)thiolan-3-ol, emphasizing substituent variations and available

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Properties/Notes
This compound Not provided C11H14OS2 226.35 -SMe (para) Hypothetical compound; no direct data
4-Methyl-3-(4-methylphenyl)thiolan-3-ol 1877015-39-8 C12H16OS 208.32 -CH3 (para) No hazard data; stable storage
3-(4-Ethoxyphenyl)thiolan-3-ol 886361-01-9 C12H16O2S 240.32 -OEt (para) Discontinued; electron-donating group
3-(3-Trifluoromethoxyphenyl)thiolan-3-ol Not provided C10H9F3O2S 270.24 -OCF3 (meta) Discontinued; electron-withdrawing group

Substituent Impact Analysis :

  • Methylsulfanyl (-SMe) may offer greater lipophilicity than methoxy (-OMe) due to sulfur's polarizability .
  • Electron-Withdrawing Groups (-OCF3) : Reduce electron density, improving stability against oxidation but decreasing solubility in polar solvents .

Physicochemical and Toxicological Data

  • 4-Methyl-3-(4-methylphenyl)thiolan-3-ol : Lacks hazard statements (GHS), implying low acute toxicity .
  • 3-(4-Ethoxyphenyl)thiolan-3-ol : Discontinued status () may reflect synthetic challenges or commercial viability rather than safety concerns .
  • General Toxicity Trends: Limited toxicological data for thiolan-3-ol derivatives; 3-Methyl-L-tyrosine analogs highlight gaps in understanding (), urging caution in handling .

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